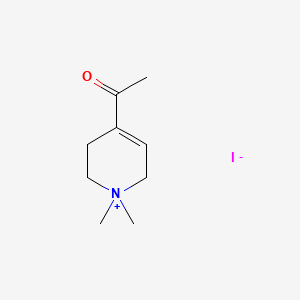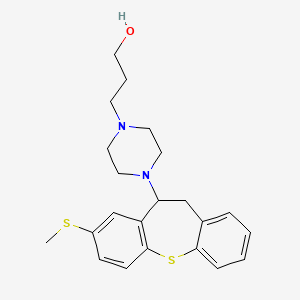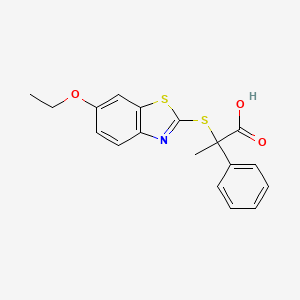
Tazasubrate
Descripción general
Descripción
Tazasubrate is a lipid-lowering agent . It was developed to help reduce the levels of lipids in the body .
Molecular Structure Analysis
Tazasubrate has a chemical formula of C18H17NO3S2 . Its exact mass is 359.07 and its molecular weight is 359.458 . The elemental analysis shows that it contains Carbon (60.15%), Hydrogen (4.77%), Nitrogen (3.90%), Oxygen (13.35%), and Sulfur (17.84%) .Relevant Papers There are several papers that discuss Tazasubrate . These papers provide valuable insights into the pharmacological profile of Tazasubrate and its role as a cholesterol-lowering agent . Analyzing these papers could provide more detailed information about Tazasubrate.
Aplicaciones Científicas De Investigación
Hypocholesterolemic Properties
Tazasubrate, also known as 2-phenyl-2-[(6-ethoxy-2-benzothiazolyl)thio]propionic acid, is identified as a potent hypocholesterolemic agent. In studies conducted on rats, it demonstrated a marked and reproducible reduction in serum cholesterol across various models, differing in age, sex, and diet. Tazasubrate improved pathological lipoprotein patterns and showed slight but variable effects on serum triglycerides and phospholipids. It did not accumulate intermediates of cholesterol biosynthesis or inhibit phospholipid metabolism, indicating no induction of phospholipidosis. Notably, it displayed minimal induction of peroxisomes in hepatocytes, contrasting with fibrates (Schulze, Obermaier, Seyfried, Diekmann, & Nowak, 1986).
Impact on Plasma Cholesterol Turnover
Another study explored the mechanism behind tazasubrate's plasma cholesterol-lowering effect. Administered at 30 mg/kg/day, it reduced plasma cholesterol in rats to 50% of controls within 2-3 days. This was accompanied by increased liver cholesterol concentrations during the early rapid decrease of plasma cholesterol, which normalized upon reaching a new steady state. Radiotracer studies with 3H-cholesterol labelled plasma very low-density lipoproteins (VLDL) suggested an accelerated plasma cholesterol turnover. The binding analysis of 125I labelled cholesterol-rich VLDL to liver membranes showed a significant increase in total binding without altering receptor affinity (Diekmann, Sailer, Garbe, Nowak, Lovati, Allievi, Galbussera, & Sirtori, 1986).
Bezafibrate: A Related Compound
While not directly about tazasubrate, research on bezafibrate, a pan-PPAR agonist, provides context for the class of compounds tazasubrate belongs to. Studies indicate that bezafibrate ameliorates cardiomyopathy in mouse models of Barth syndrome, suggesting potential therapeutic applications in metabolic disorders. The drug improved left ventricular systolic function, prevented left ventricular dilation, and influenced mitochondrial biogenesis and oxidative stress in cardiomyocytes (Huang, Powers, Moore, Schafer, Ren, Phoon, James, Glukhov, Javadov, Vaz, Jefferies, Strauss, & Khuchua, 2017).
Propiedades
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c1-3-22-13-9-10-14-15(11-13)23-17(19-14)24-18(2,16(20)21)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREWOKWARGJVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC(C)(C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868500 | |
| Record name | 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tazasubrate | |
CAS RN |
79071-15-1 | |
| Record name | Tazasubrate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079071151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAZASUBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SGF1AP698 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


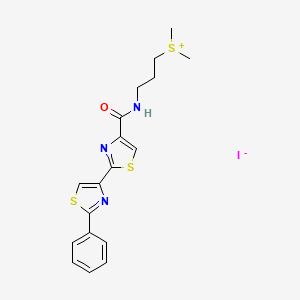
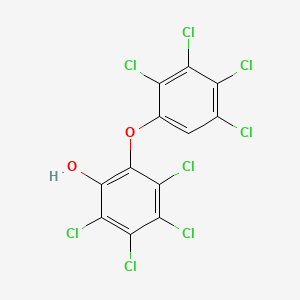


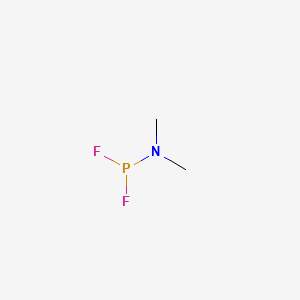
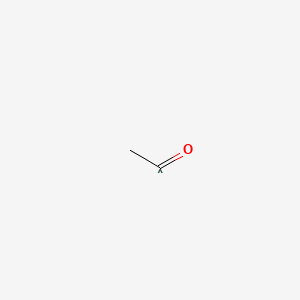
![Methyl 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethanimidate](/img/structure/B1217808.png)
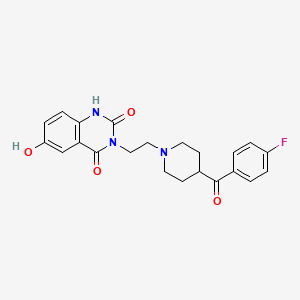
![6,9-Diazaspiro[4.5]decane-7,10-dione](/img/structure/B1217812.png)
